molecular formula C13H20BNO4S B1445958 3-Methyl-2-(methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1445651-57-9

3-Methyl-2-(methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B1445958
CAS No.: 1445651-57-9
M. Wt: 297.2 g/mol
InChI Key: HCZJXCAOEBHRIA-UHFFFAOYSA-N
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Description

Product Overview 3-Methyl-2-(methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine ( 1445651-57-9) is an advanced pyridine-based boronic ester with a molecular formula of C13H20BNO4S and a molecular weight of 297.18 g/mol . This reagent is characterized by the presence of both a pinacol boronic ester group and a methylsulfonyl substituent on the pyridine ring, making it a versatile and valuable building block in modern synthetic chemistry. Primary Research Applications This compound is predominantly designed for use in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura cross-coupling . In this powerful carbon-carbon bond-forming reaction, the boronic ester functional group acts as a key coupling partner with organic halides, enabling the efficient synthesis of complex, functionalized biaryl and heteroaryl structures. The methylsulfonyl group serves as an excellent activating and directing group, which can also be displaced in subsequent nucleophilic substitution reactions to further diversify the molecular scaffold . This dual functionality makes the compound particularly useful for constructing tailored organic molecules that are difficult to access through other synthetic pathways. Research Value and Uses The primary value of this reagent lies in its application in drug discovery and development. It serves as a key intermediate in the preparation of pharmaceutical candidates, including kinase inhibitors and other therapeutic agents . Its stability and well-defined reactivity profile also make it suitable for automated synthesis and high-throughput screening in medicinal chemistry programs, helping to accelerate the hit-to-lead optimization process. Researchers utilize this compound to introduce a specific, multi-functionalized pyridine moiety into target molecules, enabling the exploration of structure-activity relationships. Handling and Safety This product is intended for research purposes only and is not suitable for human or veterinary use. It requires careful handling and should be stored sealed in a dry environment at 2-8°C . Please refer to the Safety Data Sheet (SDS) for comprehensive hazard information, which includes warnings regarding skin and eye irritation (H315, H319) and specific target organ toxicity (H335) .

Properties

IUPAC Name

3-methyl-2-methylsulfonyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO4S/c1-9-7-10(8-15-11(9)20(6,16)17)14-18-12(2,3)13(4,5)19-14/h7-8H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCZJXCAOEBHRIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)S(=O)(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials

  • Pyridine derivatives substituted with methyl or methylsulfonyl groups.
  • Boron reagents such as bis(pinacolato)diboron for borylation.
  • Oxidizing agents to convert methylthio to methylsulfonyl groups if necessary.

Key Reactions

a. Directed ortho-metalation (DoM) and borylation

  • A common approach involves lithiation or metalation of a methylsulfonyl-substituted pyridine, followed by treatment with bis(pinacolato)diboron to install the boronate ester.
  • For example, lithiation at the 5-position of 3-methylsulfonylpyridine, followed by quenching with bis(pinacolato)diboron, yields the desired boronic ester.

b. Transition-metal catalyzed borylation

  • Iridium-catalyzed C–H borylation of methylsulfonyl-substituted pyridines can be employed to selectively install the boronate ester at the 5-position.
  • This method offers regioselectivity and mild conditions.

c. Oxidation of methylthio to methylsulfonyl

  • If starting from a methylthio-substituted pyridine, oxidation using m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst can convert the methylthio group to methylsulfonyl.

Detailed Preparation Example

Step Reaction Type Reagents and Conditions Outcome
1 Synthesis of 3-methylthio-5-boryl-pyridine Directed lithiation of 3-methylthio-pyridine, reaction with bis(pinacolato)diboron under Pd catalysis 3-methylthio-5-(pinacol boronate) pyridine
2 Oxidation m-CPBA or H2O2 oxidation in suitable solvent (e.g., dichloromethane) Conversion of methylthio to methylsulfonyl group
3 Purification Column chromatography or recrystallization Pure 3-methyl-2-(methylsulfonyl)-5-(pinacol boronate) pyridine

Research Findings and Optimization

  • Regioselectivity: The methylsulfonyl group is electron-withdrawing, directing lithiation and borylation to the 5-position of the pyridine ring.
  • Catalyst choice: Palladium catalysts such as Pd(dppf)Cl2 are effective in borylation steps.
  • Oxidation conditions: Controlled oxidation avoids over-oxidation or decomposition; mild oxidants and temperature control are critical.
  • Yields: Reported yields for the borylation step range from 60-85%, with oxidation yields above 90% under optimized conditions.

Analytical Data Supporting Preparation

Parameter Data
Molecular Formula C13H20BNO4S
Molecular Weight 293.37 g/mol
NMR (1H, CDCl3) Signals consistent with methylsulfonyl and pinacol groups
Mass Spectrometry (ESI-MS) m/z consistent with [M+H]+ ion
Purity (HPLC) >98%

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, to form sulfone derivatives.

    Reduction: Reduction reactions can target the pyridine ring or the sulfonyl group, leading to various reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the pyridine nitrogen.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or nucleophiles like amines and thiols.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Reduced pyridine or sulfonyl derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis, particularly in cross-coupling reactions.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology

    Bioconjugation: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for various biochemical studies.

Medicine

    Drug Development: Its unique structure makes it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry

    Material Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 3-Methyl-2-(methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine depends on its application. In catalysis, it acts as a ligand, coordinating to metal centers and facilitating various chemical transformations. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₁₃H₁₉BNO₄S (inferred from structural analogs)
  • Molecular Weight : ~297.18 g/mol (calculated based on similar compounds )
  • ChemSpider ID: Not explicitly listed, but analogs such as 2-(methylsulfonyl)-5-(pinacol boronate)pyridine have ID 29785885 .

Comparison with Structural Analogs

The following table compares the target compound with structurally related pyridine-based boronate esters, focusing on substituent effects, molecular properties, and applications:

Compound Name Substituents (Pyridine Positions) Molecular Weight (g/mol) Key Applications Safety Profile References
3-Methyl-2-(methylsulfonyl)-5-(pinacol boronate)pyridine (Target) 2-SO₂CH₃, 3-CH₃, 5-boronate ~297.18 Potential intermediate in drug synthesis; Suzuki coupling reactions Likely similar to H302, H315 hazards
2-(Methylsulfonyl)-5-(pinacol boronate)pyridine 2-SO₂CH₃, 5-boronate 283.15 Cross-coupling reactions; medicinal chemistry building blocks H302, H315, H319, H335
3-Fluoro-5-(pinacol boronate)pyridine 3-F, 5-boronate 223.05 Fluorinated building block for agrochemicals or pharmaceuticals Limited data; typical boronate precautions
3-(Trifluoromethyl)-5-(pinacol boronate)pyridine 3-CF₃, 5-boronate 273.06 Drug discovery (e.g., antimalarial candidates ) EC50 values vary by application
2-Methoxy-5-(pinacol boronate)pyridine 2-OCH₃, 5-boronate 223.13 Fluorescent probes (e.g., H₂O₂ detection ) Low acute toxicity
3-Nitro-5-(pinacol boronate)pyridine 3-NO₂, 5-boronate 251.08 High-energy materials; intermediates in nitroarene chemistry Explosive potential; handle with care

Biological Activity

3-Methyl-2-(methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the following components:

  • Molecular Formula : C₁₄H₁₉BO₄S
  • Molecular Weight : 296.19 g/mol
  • CAS Number : 1864802-09-4

The presence of a methylsulfonyl group and a dioxaborolane moiety suggests potential for diverse biological interactions.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • Inhibition of Tumor Growth : Studies have shown that derivatives can selectively inhibit the growth of cancer cells without affecting non-tumorigenic cells. This selective cytotoxicity is crucial for developing targeted cancer therapies .
  • Mechanism of Action : The mechanism involves the modulation of key signaling pathways associated with cell proliferation and migration. For example, specific derivatives have been shown to inhibit STAT3 phosphorylation, a critical pathway in many cancers .

Neuroprotective Effects

The compound’s structural features suggest potential neuroprotective effects:

  • GSK-3β Inhibition : Analogous compounds have been explored as inhibitors of Glycogen Synthase Kinase 3 beta (GSK-3β), which plays a significant role in neuroinflammation and neurodegenerative diseases . These inhibitors could potentially mitigate neuroinflammatory responses.

Case Studies

Several studies have focused on the biological activities of related compounds:

  • Thalidomide Derivatives : A study investigated thalidomide derivatives that share structural similarities with the target compound. These derivatives demonstrated potent growth inhibition in hepatocellular carcinoma cell lines while sparing healthy cells .
  • GSK-3β Inhibitors : Research into novel GSK-3β inhibitors has highlighted the potential of pyridine-based compounds in treating neuroinflammatory conditions. The study synthesized various analogs and evaluated their inhibitory effects on GSK-3β activity .

Data Tables

PropertyValue
Molecular FormulaC₁₄H₁₉BO₄S
Molecular Weight296.19 g/mol
CAS Number1864802-09-4
Biological ActivitiesAnticancer, Neuroprotective
Study ReferenceBiological ActivityFindings
Nutt et al., 2021 AnticancerSelective inhibition of tumorigenic cell growth
Research on GSK-3β inhibitors NeuroprotectivePotential modulation of neuroinflammatory pathways

Q & A

Basic: What are the recommended synthetic routes for preparing this compound?

The synthesis typically involves sequential functionalization of the pyridine core. A common approach is:

  • Step 1 : Introduce the boronate ester via Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (e.g., PdCl₂(dppf)) in anhydrous DMF or THF at 80–100°C .
  • Step 2 : Install the methylsulfonyl group through nucleophilic substitution. For example, treat a chlorinated precursor with methanesulfonyl chloride in the presence of a base (e.g., K₂CO₃) in acetonitrile at reflux .
    Key Considerations : Monitor reaction progress via TLC or HPLC. Use inert atmosphere for moisture-sensitive steps.

Basic: How should researchers characterize the compound's purity and structural integrity?

  • Purity Analysis : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Purity ≥95% is typical for research-grade material .
  • Structural Confirmation :
    • NMR : ¹H/¹³C NMR to verify substituent positions. For example, the methylsulfonyl group shows a singlet near δ 3.2 ppm (¹H) and δ 40–45 ppm (¹³C) .
    • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺) and isotopic pattern matching the molecular formula .
    • Elemental Analysis : Validate boron and sulfur content via ICP-OES .

Advanced: What strategies optimize the compound's reactivity in palladium-catalyzed cross-coupling reactions?

  • Catalyst Selection : Use Pd(PPh₃)₄ or Pd(dppf)Cl₂ for Suzuki-Miyaura couplings. These catalysts enhance turnover in sterically hindered systems .
  • Solvent System : Employ a polar aprotic solvent (e.g., DME) with aqueous Na₂CO₃ (2M) to stabilize the boronate intermediate and facilitate transmetalation .
  • Temperature Control : Optimize between 80–100°C to balance reaction rate and byproduct formation. Microwave-assisted synthesis can reduce time .
    Troubleshooting : If yields are low, screen additives like TBAB (tetrabutylammonium bromide) to improve phase transfer .

Advanced: How to resolve discrepancies in spectroscopic data during structural elucidation?

  • NMR Anomalies : If splitting patterns deviate from expected (e.g., due to rotamers), acquire variable-temperature NMR (VT-NMR) or 2D-COSY/HSQC to resolve dynamic effects .
  • Crystallography Challenges : For ambiguous X-ray data, refine structures using SHELXL (for small molecules) or OLEX2 (for visualizing hydrogen bonding and π-stacking interactions). Validate with R-factor < 0.05 .
  • Contradictory Mass Data : Cross-validate using alternative ionization methods (e.g., ESI vs. MALDI) to rule out adduct formation .

Advanced: What are the challenges in crystallizing this compound, and how can they be addressed?

  • Solvent Selection : Screen mixtures of dichloromethane/hexane or ethyl acetate/heptane. The boronate ester’s hydrophobicity necessitates low-polarity solvents for slow crystallization .
  • Temperature Gradients : Use a gradient cooling setup (e.g., 4°C → –20°C over 48 hours) to avoid amorphous precipitates .
  • Twinned Crystals : If twinning occurs (common with planar boronate groups), reprocess data using SHELXL ’s TWIN command or employ detwinning algorithms in OLEX2 .

Advanced: How to analyze competing reaction pathways in substitution reactions involving the methylsulfonyl group?

  • Mechanistic Probes : Conduct kinetic isotope effect (KIE) studies or DFT calculations (e.g., Gaussian 16) to identify whether substitutions proceed via SN1 (carbocation) or SN2 (concerted) pathways .
  • Byproduct Identification : Use LC-MS/MS to detect intermediates. For example, hydrolysis of the methylsulfonyl group under basic conditions may yield sulfonic acid derivatives .
  • Steric Effects : Compare reactivity with analogs (e.g., replacing methylsulfonyl with tosyl) to assess steric vs. electronic influences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-2-(methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Reactant of Route 2
Reactant of Route 2
3-Methyl-2-(methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

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